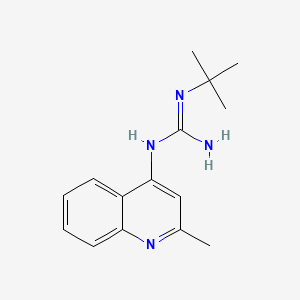
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine is a complex organic compound with a molecular formula of C17H24N4. It is characterized by the presence of a quinoline ring, a tert-butyl group, and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine typically involves the reaction of 2-methylquinoline with tert-butyl isocyanide and an appropriate guanidine precursor. One common method is the one-pot synthesis, which provides a straightforward and efficient approach to obtaining guanidines . This method involves the use of N-chlorophthalimide, isocyanides, and amines under mild conditions to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar one-pot methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and titanium superoxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes . Additionally, the guanidine moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-1-(2-hydroxyethyl)-3-(2-methylquinolin-4-yl)guanidine
- 2-tert-butyl-1,1,3,3-tetramethylguanidine
- 2-tert-butyl-1,4-benzoquinone
Uniqueness
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine is unique due to its specific combination of a quinoline ring, tert-butyl group, and guanidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
72042-03-6 |
|---|---|
Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
2-tert-butyl-1-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C15H20N4/c1-10-9-13(18-14(16)19-15(2,3)4)11-7-5-6-8-12(11)17-10/h5-9H,1-4H3,(H3,16,17,18,19) |
InChI Key |
LQNRXRWZHSDOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















